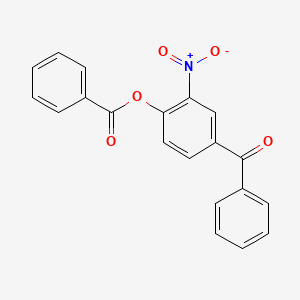

4-Benzoyl-2-nitrophenyl benzoate

CAS No.: 82469-49-6

Cat. No.: VC19334159

Molecular Formula: C20H13NO5

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82469-49-6 |

|---|---|

| Molecular Formula | C20H13NO5 |

| Molecular Weight | 347.3 g/mol |

| IUPAC Name | (4-benzoyl-2-nitrophenyl) benzoate |

| Standard InChI | InChI=1S/C20H13NO5/c22-19(14-7-3-1-4-8-14)16-11-12-18(17(13-16)21(24)25)26-20(23)15-9-5-2-6-10-15/h1-13H |

| Standard InChI Key | VRZOZRVGQISRMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

4-Benzoyl-2-nitrophenyl benzoate is characterized by a central phenyl ring substituted at the 2-position with a nitro group () and at the 4-position with a benzoyl group (). The ester linkage connects this moiety to a benzoate group, creating a conjugated system that influences its electronic properties. Key parameters include:

-

Polar Surface Area (PSA): 89.19 Ų, reflecting contributions from the nitro and ester functionalities .

-

Exact Mass: 347.079 g/mol, consistent with the molecular formula .

The nitro group’s strong electron-withdrawing effect and the benzoyl group’s resonance stabilization create a polarized electrophilic center at the ester carbonyl, rendering the compound reactive toward nucleophilic attack .

Crystallographic and Conformational Analysis

While direct X-ray data for 4-benzoyl-2-nitrophenyl benzoate is limited, studies on analogous nitroaromatic esters provide insights into its likely conformation. For example, 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate exhibits a dihedral angle of 4.96° between its aromatic rings, suggesting minimal steric hindrance and planarity in similar systems . This alignment facilitates π-π stacking interactions and electronic conjugation, which may enhance stability in solid-state configurations .

Synthesis and Characterization

Esterification Methodology

The synthesis of 4-benzoyl-2-nitrophenyl benzoate typically involves a two-step process:

-

Benzoylation: Reaction of 2-nitrophenol with benzoyl chloride in the presence of a base (e.g., triethylamine) to form 4-benzoyl-2-nitrophenol.

-

Esterification: Subsequent treatment with benzoyl chloride under anhydrous conditions to yield the final ester .

Reaction Conditions:

-

Workup: Sequential washing with HCl, NaHCO₃, and brine, followed by recrystallization from ethanol .

Yield: Reported syntheses of analogous benzoate esters achieve yields >70%, though specific data for this compound remains unpublished .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

-

δ 8.35 (d, Hz, 2H, aromatic protons adjacent to nitro group).

-

δ 7.68–7.44 (m, 8H, overlapping signals from benzoyl and benzoate aromatic rings) .

The absence of broad singlet peaks confirms the absence of acidic protons, consistent with a fully esterified product .

Physicochemical Properties and Stability

Solubility and Partitioning Behavior

The compound’s moderate LogP (4.57) suggests preferential solubility in organic solvents like dichloromethane, ethyl acetate, and DMSO. Aqueous solubility is expected to be low (<1 mg/mL), aligning with trends observed for nitroaromatic esters .

Thermal Stability

While melting and boiling points are unreported, analogous nitrobenzoates decompose above 250°C, suggesting similar thermal resilience . The nitro group’s propensity for exothermic decomposition necessitates cautious handling under high-temperature conditions .

Reactivity and Kinetic Behavior

Nucleophilic Acyl Substitution

The ester carbonyl in 4-benzoyl-2-nitrophenyl benzoate is highly susceptible to nucleophilic attack due to the electron-withdrawing nitro and benzoyl groups. Studies on similar systems reveal two competing mechanisms:

-

Stepwise Pathway: Formation of a zwitterionic tetrahedral intermediate (T±) followed by slow leaving group expulsion .

-

Concerted Pathway: Synchronous bond cleavage and formation, favored in nonpolar solvents like acetonitrile .

Brønsted Analysis:

-

A βnuc value of 0.69–0.74 for reactions with amines indicates a transition state with partial bond formation to the nucleophile, characteristic of concerted mechanisms .

-

In aqueous DMSO, curvature in Brønsted plots suggests a shift to a stepwise mechanism as amine basicity surpasses the leaving group’s conjugate acid strength by ~5 pKa units .

Solvent Effects on Reactivity

Comparative Kinetics:

| Solvent | (vs. H₂O) | Dominant Mechanism |

|---|---|---|

| H₂O/DMSO (80:20) | 1.0 (reference) | Stepwise |

| Acetonitrile | 0.3–0.5 | Concerted |

The reduced reactivity in acetonitrile, despite higher amine basicity (ΔpKa ~7), underscores the destabilization of charged intermediates in low-polarity media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume